molecular formula C17H17F3N6O3S B2489265 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 1021075-31-9

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No.: B2489265
CAS No.: 1021075-31-9
M. Wt: 442.42
InChI Key: VCNXVQRUGCNLSD-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a triazolo-pyridazine core and a trifluoromethoxy-benzenesulfonyl group, makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the triazolo-pyridazine core, followed by the introduction of the piperazine and trifluoromethoxy-benzenesulfonyl groups. Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various catalysts. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and as a candidate for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O3S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)30(27,28)14-4-2-13(3-5-14)29-17(18,19)20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXVQRUGCNLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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